molecular formula C22H20ClN3O2 B2742697 2-chloro-N-(2-(3-phenethylureido)phenyl)benzamide CAS No. 1203338-83-3

2-chloro-N-(2-(3-phenethylureido)phenyl)benzamide

Cat. No.: B2742697
CAS No.: 1203338-83-3
M. Wt: 393.87
InChI Key: OOBNZHLJILROIR-UHFFFAOYSA-N
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Description

2-chloro-N-(2-(3-phenethylureido)phenyl)benzamide is a chemical compound with diverse applications in scientific research. It is known for its unique structure and properties, making it valuable in various fields such as drug development, pharmaceutical synthesis, and molecular studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-(3-phenethylureido)phenyl)benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 2-(3-phenethylureido)aniline under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and advanced purification techniques to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-(3-phenethylureido)phenyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted benzamides, while oxidation and reduction can lead to different functionalized derivatives .

Scientific Research Applications

2-chloro-N-(2-(3-phenethylureido)phenyl)benzamide has several scientific research applications:

    Drug Development: It is used as a precursor or intermediate in the synthesis of pharmaceutical compounds.

    Pharmaceutical Synthesis: The compound’s unique structure makes it valuable in creating new drugs with potential therapeutic effects.

    Molecular Studies: It is used in studies to understand molecular interactions and mechanisms of action.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-(3-phenethylureido)phenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    N-(2-(3-phenethylureido)phenyl)benzamide: Lacks the chlorine atom, which may affect its reactivity and biological activity.

    2-chloro-N-(2-(3-phenethylureido)phenyl)acetamide: Similar structure but with an acetamide group instead of a benzamide group.

Uniqueness

2-chloro-N-(2-(3-phenethylureido)phenyl)benzamide is unique due to the presence of both the chlorine atom and the phenethylureido group, which confer specific chemical and biological properties. These features make it particularly valuable in certain research and industrial applications.

Properties

IUPAC Name

2-chloro-N-[2-(2-phenylethylcarbamoylamino)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3O2/c23-18-11-5-4-10-17(18)21(27)25-19-12-6-7-13-20(19)26-22(28)24-15-14-16-8-2-1-3-9-16/h1-13H,14-15H2,(H,25,27)(H2,24,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOBNZHLJILROIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)NC2=CC=CC=C2NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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